molecular formula C10H8N2O3 B2550437 1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 883-18-1

1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B2550437
CAS No.: 883-18-1
M. Wt: 204.185
InChI Key: MRKGRJJAAGFLFT-UHFFFAOYSA-N
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Description

1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by a cinnoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridazine ring The presence of a carboxylic acid group at the third position and a methyl group at the first position further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a strong acid such as hydrochloric acid can lead to the formation of the cinnoline core. Subsequent oxidation and methylation steps yield the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cinnoline derivatives.

Scientific Research Applications

1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 4-Hydroxy-2-quinolones
  • 7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Comparison: 1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the cinnoline core Compared to similar compounds like 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, it exhibits different chemical reactivity and biological activity

Properties

IUPAC Name

1-methyl-4-oxocinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-12-7-5-3-2-4-6(7)9(13)8(11-12)10(14)15/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKGRJJAAGFLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883-18-1
Record name 1-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
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